molecular formula C24H20FN3OS B2968548 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1206994-48-0

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2968548
CAS No.: 1206994-48-0
M. Wt: 417.5
InChI Key: INIQTCSAPIZZQT-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the imidazole family and has been synthesized using various methods.

Scientific Research Applications

Anticancer Applications

A significant portion of research on related compounds focuses on their anticancer activities. For instance, a study on the synthesis and molecular modeling of imidazothiadiazole analogs revealed potent cytotoxic effects against breast cancer cell lines, underscoring the potential of these compounds in cancer treatment (Abu-Melha, 2021). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which showed considerable anticancer activity against various cancer cell lines, highlighting the importance of the benzothiazole and acetamide moieties in antitumor activity (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antibacterial Properties

Several derivatives of related compounds have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized from the reaction of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide exhibited significant antibacterial activity, showcasing the potential of these compounds in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Inhibitory Effects and Molecular Docking

Research has also delved into the inhibitory effects of structurally similar compounds on enzymes and receptors. A study on thiazolyl N-benzyl-substituted acetamide derivatives explored their Src kinase inhibitory and anticancer activities, providing insight into their potential use as selective inhibitors for therapeutic purposes (Fallah-Tafti et al., 2011).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Studies have reported on the synthesis of various derivatives, including those with antimicrobial and anticancer activities, highlighting the diverse chemical modifications possible to enhance biological activity (Gul et al., 2017).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQTCSAPIZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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